3-(Piperazin-1-YL)-1H-indole

Description

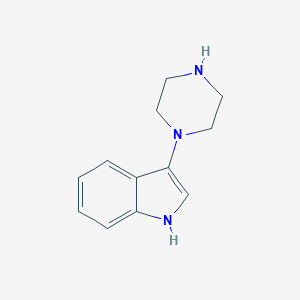

Structure

3D Structure

Properties

IUPAC Name |

3-piperazin-1-yl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-4-11-10(3-1)12(9-14-11)15-7-5-13-6-8-15/h1-4,9,13-14H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASVHOLFOSSBKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598539 |

Source

|

| Record name | 3-(Piperazin-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149669-53-4 |

Source

|

| Record name | 3-(Piperazin-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

biological activity of 3-(Piperazin-1-YL)-1H-indole derivatives

An In-Depth Technical Guide to the Biological Activity of 3-(Piperazin-1-YL)-1H-Indole Derivatives

Authored by: A Senior Application Scientist

Foreword: The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous pharmacologically active compounds.[1] Its fusion with the piperazine ring, a versatile pharmacophore known to improve pharmacokinetic properties, has given rise to a class of molecules with a remarkable breadth of biological activities.[2][3] This guide provides a detailed exploration of the synthesis, mechanisms of action, and therapeutic potential of this compound derivatives, with a focus on their applications in oncology, neuroscience, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical scaffold in their work.

The Core Scaffold: Synthesis and Structural Significance

The conjugation of a piperazine moiety to the 3-position of an indole ring creates a structure with significant therapeutic potential. The piperazine ring, with its two nitrogen atoms, provides a handle for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility and bioavailability, which are critical for drug development.[4]

General Synthetic Strategy: The Mannich Reaction

A common and efficient method for the synthesis of these derivatives is the Mannich reaction. This one-pot, three-component condensation reaction provides a straightforward route to creating the C-N bond between the indole, formaldehyde, and a substituted piperazine.

-

Rationale: The Mannich reaction is selected for its high atom economy and operational simplicity. The reaction proceeds via the formation of an Eschenmoser's salt equivalent from formaldehyde and the secondary amine of the piperazine. The electron-rich indole ring then acts as a nucleophile, attacking the iminium ion to form the final product. This method is robust and accommodates a wide range of substituted piperazines.

-

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired 4-substituted piperazine in a suitable solvent such as ethanol or acetonitrile.

-

Iminium Ion Formation: Add 1.2 equivalents of aqueous formaldehyde (37%) to the solution. Stir at room temperature for 20-30 minutes.

-

Nucleophilic Attack: Add 1.0 equivalent of 3-substituted-1H-indole to the reaction mixture.

-

Reaction Condition: Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.[5]

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Caption: General workflow for the synthesis of 3-(piperazin-1-ylmethyl)-1H-indole derivatives.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The indole-piperazine scaffold is a prominent feature in a variety of potent anticancer agents.[1] These derivatives exert their cytotoxic effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

Mechanism of Action: EGFR and p53-MDM2 Pathway Modulation

Several studies have demonstrated that specific this compound derivatives can suppress tumor growth by modulating the Epidermal Growth Factor Receptor (EGFR) and p53-MDM2 signaling pathways.[1] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways promoting cell proliferation and survival. The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its activity is often inhibited by its negative regulator, MDM2.

Derivatives have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase.[1] This is achieved by downregulating EGFR and interfering with the p53-MDM2 interaction, leading to an increase in p53-mediated cell death in cancer cells.

Caption: Proposed mechanism of anticancer activity via EGFR and p53-MDM2 pathway modulation.

In Vitro Cytotoxicity Data

The anticancer potential of these compounds is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) | Citation |

| 10b | A549 (Lung) | 0.012 | - | [1] |

| 10b | K562 (Leukemia) | 0.010 | - | [1] |

| 3h | HUH7 (Liver) | < 5-FU | 5-Fluorouracil | [5] |

| 3h | MCF7 (Breast) | < 5-FU | 5-Fluorouracil | [5] |

| Vindoline-Pip-23 | MDA-MB-468 (Breast) | 1.00 (GI₅₀) | - | [2] |

| Vindoline-Pip-25 | HOP-92 (Lung) | 1.35 (GI₅₀) | - | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This provides a robust, quantifiable measure of cell viability and, conversely, cytotoxicity.

-

Step-by-Step Protocol:

-

Cell Seeding: Seed human cancer cells (e.g., HUH7, MCF7, HCT116) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized indole derivatives (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

-

Antipsychotic Activity: Modulating Neurotransmitter Receptors

Derivatives of this compound are integral to the development of atypical antipsychotics. Their mechanism of action is primarily attributed to their ability to antagonize dopamine D2 and serotonin 5-HT₂ₐ receptors.[6] The antipsychotic drug Ziprasidone, for example, is built upon a related benzisothiazolyl piperazine structure, highlighting the clinical relevance of this scaffold.[7]

Mechanism of Action: Dopamine and Serotonin Receptor Antagonism

Schizophrenia is associated with hyperactivity of dopaminergic pathways in the brain.[6] Traditional antipsychotics primarily block D2 receptors, which is effective for positive symptoms but can lead to extrapyramidal side effects (movement disorders). Atypical antipsychotics, which include many indole-piperazine derivatives, exhibit a dual antagonism of D2 and 5-HT₂ₐ receptors. This dual action is believed to be responsible for their efficacy against both positive and negative symptoms of schizophrenia, with a lower propensity for motor side effects.[8][9] Certain derivatives also show high affinity for D4 receptors, which may contribute to their unique pharmacological profiles.[10][11]

Caption: Dual antagonism of D2 and 5-HT2A receptors by indole-piperazine derivatives.

Experimental Protocol: Receptor Binding Assay

-

Rationale: To determine the affinity of a compound for a specific receptor, competitive binding assays are employed. This technique uses a radiolabeled ligand that is known to bind to the target receptor. The test compound's ability to displace the radioligand is measured, providing its binding affinity (Ki). This is a foundational assay in drug discovery for identifying and characterizing receptor-active compounds.

-

Step-by-Step Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human dopamine D2 or serotonin 5-HT₂ₐ receptors.

-

Assay Buffer: Use an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors), and varying concentrations of the test compound.

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC₅₀ value and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Antimicrobial Activity

The indole-piperazine scaffold has also been investigated for its potential to combat microbial infections.[12] Studies have reported activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.[13][14]

Mechanism of Action: DNA Gyrase Inhibition

One identified mechanism of antibacterial action is the inhibition of DNA gyrase.[15] This enzyme is a topoisomerase II that is essential for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds prevent the bacterial cell from carrying out these vital processes, leading to cell death. This mechanism is distinct from many common antibiotics, making it a valuable target for developing new agents to combat resistant strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for determining the potency of a new antimicrobial agent. The broth microdilution method is a widely used, high-throughput technique for determining MIC values.

-

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5x10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a reference.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of new therapeutic agents. Its derivatives have demonstrated significant activity in oncology, neuroscience, and infectious disease, driven by their ability to interact with a diverse range of biological targets. The synthetic tractability of this scaffold, particularly via the Mannich reaction, allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies. Future research should focus on optimizing the selectivity and potency of these derivatives for their respective targets, as well as exploring their potential in other therapeutic areas. The continued investigation into the mechanisms of action and the development of novel analogues will undoubtedly lead to the discovery of new and improved clinical candidates.

References

- US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.

- Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells.Journal of Enzyme Inhibition and Medicinal Chemistry, via PMC - NIH.

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents.MDPI.

- Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives.Arzneimittelforschung, via PubMed.

- Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships.Bioorganic & Medicinal Chemistry Letters, via PubMed.

- In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents.Impactfactor.

- Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents.Journal of Medicinal Chemistry, via PubMed.

- Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole deriv

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents.Journal of Medicinal Chemistry, via PubMed.

- Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains.Antibiotics, via NIH.

- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.Asian Pacific Journal of Health Sciences.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists.Bioorganic & Medicinal Chemistry Letters, via PubMed.

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.Mini Reviews in Medicinal Chemistry.

- 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis.ChemicalBook.

Sources

- 1. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]

- 8. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. impactfactor.org [impactfactor.org]

- 13. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apjhs.com [apjhs.com]

- 15. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Preliminary Screening of a 3-(Piperazin-1-yl)-1H-indole Library

Introduction: The Strategic Value of the 3-(Piperazin-1-yl)-1H-indole Scaffold

The this compound framework represents a privileged scaffold in modern medicinal chemistry. Its constituent parts—the indole nucleus, a common feature in numerous biologically active molecules, and the piperazine ring, known to enhance pharmacokinetic properties like solubility and bioavailability—combine to create a versatile platform for drug discovery.[1] Derivatives of this core have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and neurological effects, making them a rich source for identifying novel therapeutic agents.[2][3] Specifically, their role as potent kinase inhibitors has been a significant area of investigation, targeting enzymes crucial in tumorigenesis and other signaling pathways.[4][5]

This guide provides a comprehensive, technically-grounded framework for designing and executing a preliminary screening campaign for a focused library of this compound derivatives. As a senior application scientist, my objective is not merely to present a protocol but to elucidate the underlying rationale—the causality behind each experimental choice—to empower researchers to design robust, self-validating screening cascades that efficiently identify and prioritize promising hit compounds for further development.

Section 1: Library Preparation and Quality Control

The foundation of any successful screening campaign is a high-quality chemical library. Whether synthesized in-house or acquired from a vendor, each compound in the this compound library must undergo stringent quality control (QC).

Causality: Failure to establish the identity and purity of library members is a primary source of wasted resources. Impurities can act as inhibitors themselves, leading to false positives, or they can dilute the active compound, causing false negatives.

Key QC Protocols:

-

Identity Verification: Mass Spectrometry (LC-MS) should be used to confirm the molecular weight of each compound, ensuring the correct molecule was synthesized.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to determine the purity of each sample. A common threshold for HTS libraries is >90% purity.

-

Solubility: The solubility of each compound in the primary assay buffer (typically containing DMSO) should be assessed to prevent compound precipitation, a common cause of assay artifacts.

Section 2: Target Selection and Assay Development

The choice of biological target is paramount and should be driven by the therapeutic area of interest. Given the prevalence of the indole scaffold in kinase inhibitors, this guide will focus on a hypothetical screen against a serine/threonine kinase, "Kinase-X," implicated in a cancer signaling pathway.[4][5][6]

The Rationale for a Biochemical Kinase Assay

For a preliminary screen, a cell-free (biochemical) assay is often preferred over a cell-based assay.

Causality: Biochemical assays offer a direct measure of target engagement (i.e., does the compound inhibit Kinase-X activity?). This simplifies data interpretation by removing confounding factors present in a cellular environment, such as membrane permeability, off-target effects, or cytotoxicity. The goal of a preliminary screen is to find direct binders and inhibitors first; cellular activity can be confirmed later.

Assay Technology Selection: TR-FRET

A variety of technologies exist for monitoring kinase activity, including radioactive assays and fluorescence-based methods.[7] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an excellent choice for high-throughput screening (HTS).[7][8]

Why TR-FRET?

-

Homogeneous Format: It is a "mix-and-read" assay, requiring no wash steps, which simplifies automation and reduces variability.[7]

-

High Signal-to-Background: The time-resolved detection minimizes interference from autofluorescent compounds and scattered light, leading to a more robust assay.

-

Sensitivity: TR-FRET is highly sensitive, allowing for the use of low concentrations of enzyme and substrate, which is both cost-effective and more likely to reflect physiological conditions.[7]

Assay Validation: The Self-Validating System

Before screening the full library, the assay must be rigorously validated to ensure it is fit for purpose.[9][10] This involves optimizing critical parameters and demonstrating statistical robustness.

Key Validation Steps:

-

Enzyme and Substrate Titration: Determine the optimal concentrations of Kinase-X and its peptide substrate. The goal is to find conditions that yield a robust signal while operating in the linear range of the reaction (typically <10-20% substrate turnover).

-

DMSO Tolerance: The assay must be robust to the concentration of dimethyl sulfoxide (DMSO) used to solubilize the library compounds. Test a range of DMSO concentrations (e.g., 0.1% to 2%) to identify the maximum allowable concentration that does not significantly inhibit the enzyme.

-

Statistical Validation (Z'-Factor): The Z'-factor is the gold standard for quantifying the quality of an HTS assay.[11][12] It measures the separation between the positive control (no inhibition) and negative control (full inhibition) signals relative to the variability of those signals.

-

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

-

Interpretation:

The validation is performed by running multiple plates with only positive and negative controls to ensure inter-plate and intra-plate reproducibility.[15]

-

Section 3: The Screening Cascade

A tiered approach, or "screening cascade," is the most efficient method for identifying high-quality hits. This process is designed to progressively filter the library, eliminating false positives and characterizing promising compounds with increasing rigor.

Caption: A logical workflow for the preliminary screening campaign.

Step-by-Step Protocol: Primary HTS (TR-FRET)

This protocol is designed for a 384-well plate format.

-

Compound Plating:

-

Using an acoustic liquid handler, dispense 20 nL of each library compound (from a 10 mM DMSO stock) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.

-

Causality: Acoustic dispensing minimizes DMSO carryover and improves accuracy and precision compared to pin tools or manual pipetting.

-

-

Enzyme Addition:

-

Prepare a 2X Kinase-X enzyme solution in assay buffer.

-

Dispense 5 µL of the 2X enzyme solution into each well containing the compound.

-

Rationale: A pre-incubation step allows the compound to bind to the kinase target before the reaction is initiated.

-

-

Incubation:

-

Gently mix the plate and incubate for 15 minutes at room temperature.

-

-

Reaction Initiation:

-

Prepare a 2X ATP/Substrate/Antibody solution in assay buffer.

-

Dispense 5 µL of this solution into each well to start the kinase reaction. The final volume is 10 µL.

-

Causality: Initiating the reaction with a mix containing ATP ensures that all reactions start simultaneously, which is critical for kinetic measurements.

-

-

Reaction & Detection:

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis and Hit Identification

-

Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal.

-

Normalize Data: Normalize the data on a per-plate basis using the positive (DMSO only) and negative (potent inhibitor) controls.

-

% Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

-

-

Set Hit Criteria: A compound is typically classified as a "primary hit" if its percent inhibition exceeds a statistically defined threshold.

-

Causality: A common and robust method is to use a threshold based on the standard deviation (SD) of the sample population, such as > 3 times the SD of the mean activity of all library compounds.

-

| Parameter | Threshold | Rationale |

| Percent Inhibition | > 50% | A common starting point that balances hit rate with the risk of missing moderately active compounds. |

| Z-Score | < -3 | A more statistically robust measure. A Z-score of -3 means the compound's activity is 3 standard deviations below the mean of the plate. |

Hit Confirmation and Dose-Response

Primary hits must be confirmed.

Causality: A single-point screen can produce hits that are artifacts of that specific well or compound sample. Re-testing from a fresh stock solution confirms the activity is real and reproducible.

-

Cherry-Pick Hits: Select all primary hits.

-

Re-test: Test the fresh samples in the primary assay, again at 10 µM.

-

Dose-Response: For all confirmed hits, perform an 8-point dose-response curve (e.g., from 100 µM down to 1 nM) to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited). This is the first measure of compound potency.

Section 4: Eliminating False Positives

A significant challenge in HTS is the identification of false positives—compounds that appear active but do not work through the desired mechanism of specific target binding.[16][17] A robust hit triage strategy is essential.

Orthogonal Assays

Causality: An orthogonal assay uses a different detection technology to measure the same biological event (kinase activity).[16] If a compound is a true inhibitor of Kinase-X, it should be active in both the primary and orthogonal assays. If it is only active in the primary TR-FRET assay, it is likely interfering with the detection technology itself.

A suitable orthogonal assay is a luminescence-based kinase assay (e.g., ADP-Glo), which quantifies the amount of ADP produced in the kinase reaction.[18]

Caption: Decision tree for triaging confirmed hits.

Counter-Screens for Assay Interference

Causality: Some compounds can directly interfere with the assay components. For example, a compound might quench the fluorescent signal or absorb light at the excitation/emission wavelengths. A counter-screen is designed to detect this directly.[16]

Example Counter-Screen Protocol:

-

Run the primary TR-FRET assay as described, but omit the Kinase-X enzyme .

-

Interpretation: If a compound shows "inhibition" in this format, it is not inhibiting the enzyme but is directly interfering with the detection reagents. These compounds are definitive false positives. Other sources of false positives include metal impurities which can be identified by including a chelator like EDTA in the assay.[19]

Conclusion and Forward Look

Following this structured, rationale-driven screening guide will enable researchers to efficiently and accurately identify validated hits from a this compound library. The output of this preliminary campaign is not just a list of active compounds, but a high-confidence dataset where common artifacts have been systematically eliminated. These validated hits form a solid foundation for subsequent stages of drug discovery, including Structure-Activity Relationship (SAR) studies, selectivity profiling, and eventual lead optimization. This rigorous, front-loaded approach maximizes the probability of success and ensures that valuable resources are focused on chemical matter with the highest potential for therapeutic development.

References

-

Al-Ostath, A. I., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PMC. Retrieved from [Link]

-

Reddy, T. I., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed Central. Retrieved from [Link]

-

PR Newswire. (2026, January 20). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening. Retrieved from [Link]

-

Scott, A. D., et al. (2001). 3-(Piperazinylpropyl)indoles: selective, orally bioavailable h5-HT1D receptor agonists as potential antimigraine agents. PubMed. Retrieved from [Link]

-

Tűske, Z., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC. Retrieved from [Link]

-

MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

-

RSC Publishing. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. Retrieved from [Link]

- Google Patents. (n.d.). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.

-

PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]

-

Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

-

PubMed. (n.d.). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). HTS Assay Validation - Assay Guidance Manual. NIH Bookshelf. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Early identification of false positives in high-throughput screening for activators of p53-DNA interaction. Retrieved from [Link]

-

Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link]

-

Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

-

PubMed Central. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Retrieved from [Link]

-

BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

-

Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]

-

ACS Publications. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Retrieved from [Link]

-

High-Throughput Screening Center. (n.d.). Introduction. Retrieved from [Link]

-

BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

-

BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

-

Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

-

Nuvisan. (n.d.). HTS assay development. Retrieved from [Link]

-

PubMed. (n.d.). False positives in the early stages of drug discovery. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Retrieved from [Link]

-

GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of 3 piperazinylbenzisothiazoles.

-

BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

-

Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]

Sources

- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prnewswire.co.uk [prnewswire.co.uk]

- 8. bmglabtech.com [bmglabtech.com]

- 9. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. dispendix.com [dispendix.com]

- 11. Z-factor - Wikipedia [en.wikipedia.org]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 15. htsc.wustl.edu [htsc.wustl.edu]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Innovation: A Technical Guide to the Synthesis of Novel Indole-Piperazine Hybrids

Foreword: The Strategic Union of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic hybridization of pharmacologically active moieties has emerged as a powerful paradigm for the discovery of novel therapeutic agents with enhanced efficacy and unique biological profiles.[1] Among the myriad of heterocyclic structures, the indole and piperazine nuclei stand out as "privileged scaffolds" due to their recurrent presence in a vast array of biologically active compounds and approved drugs.[2][3][4] The indole ring system, a key component of the amino acid tryptophan, is integral to a multitude of natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][5][6] Concurrently, the piperazine ring is a cornerstone of modern drug design, prized for its ability to confer favorable physicochemical properties such as improved solubility and bioavailability, and for its versatile synthetic handles that allow for fine-tuning of a molecule's interaction with biological targets.[2]

This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies for the synthesis of novel indole-piperazine hybrids. Moving beyond a mere recitation of synthetic protocols, this document delves into the causality behind experimental choices, offering field-proven insights into the strategic construction of these promising molecular architectures. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the quest for the next generation of therapeutics.

I. Strategic Considerations in the Design of Indole-Piperazine Hybrids

The design of indole-piperazine hybrids is a multi-faceted process that requires careful consideration of the desired pharmacological profile and the intended biological target. The versatility of both scaffolds allows for a high degree of structural diversity, which can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.

Key strategic considerations include:

-

Point of Linkage: The indole and piperazine moieties can be connected through various linkers and at different positions on each ring system. The choice of the linkage point is critical as it dictates the overall geometry of the hybrid molecule and its ability to interact with the target protein. Common linkage strategies involve acylation, alkylation, or arylation at the indole nitrogen or at various positions on the indole ring, and subsequent connection to one of the piperazine nitrogens.

-

Substitution Patterns: The indole and piperazine rings can be further functionalized with a wide range of substituents to modulate their electronic and steric properties. Substituents on the indole ring can influence its reactivity and interaction with biological targets, while substituents on the second nitrogen of the piperazine ring are crucial for modulating the molecule's overall properties and for introducing additional pharmacophoric features.

-

Physicochemical Properties: The piperazine moiety is often incorporated to enhance the aqueous solubility and overall druglikeness of the hybrid molecule. Careful selection of substituents on both rings is essential to achieve a balance between lipophilicity and hydrophilicity, which is critical for oral bioavailability and cell permeability.

II. Core Synthetic Methodologies for Indole-Piperazine Hybrid Construction

The synthesis of indole-piperazine hybrids can be broadly categorized into two main approaches: the convergent and the divergent synthesis. In a convergent approach, the indole and piperazine moieties are synthesized separately and then coupled together in the final steps. In a divergent approach, a common intermediate is first synthesized and then diversified to generate a library of hybrid molecules.

This section will detail some of the most robust and widely employed synthetic strategies, providing step-by-step protocols and mechanistic insights.

A. Amide Bond Formation: A Reliable and Versatile Linkage Strategy

The formation of an amide bond between an indole carboxylic acid derivative and a piperazine is one of the most common and reliable methods for constructing indole-piperazine hybrids. This approach offers a high degree of control and predictability.

Experimental Protocol: Synthesis of (Indol-3-yl)(piperazin-1-yl)methanone Derivatives

-

Activation of the Indole Carboxylic Acid: To a solution of indole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.

-

Coupling with Piperazine: To the activated ester solution, add the desired N-substituted piperazine (1.1 eq) and a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired indole-piperazine hybrid.

Causality Behind Experimental Choices:

-

Coupling Agents (EDC/HOBt): The use of EDC in combination with HOBt is a classic and highly effective method for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to the HOBt ester. This ester is less prone to racemization and reacts efficiently with the amine.

-

Solvent: Anhydrous aprotic solvents like DCM and DMF are used to prevent the hydrolysis of the activated intermediates.

-

Base (TEA/DIPEA): The tertiary amine base is added to neutralize the HCl salt of the piperazine (if used as a salt) and to scavenge the acidic byproducts of the reaction, driving the equilibrium towards product formation.

Visualization of the Amide Coupling Workflow:

Caption: Workflow for amide bond formation.

B. Palladium-Catalyzed Cross-Coupling Reactions: Forging C-N and C-C Bonds

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, offer powerful tools for the synthesis of indole-piperazine hybrids with diverse substitution patterns.[7][8][9] These methods allow for the formation of C-N and C-C bonds that might be challenging to achieve through traditional methods.

1. Buchwald-Hartwig Amination for N-Arylation of Piperazine

This reaction is particularly useful for coupling a halogenated indole with a piperazine.

Experimental Protocol: Synthesis of 1-(1H-Indol-5-yl)piperazine Derivatives

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromoindole (1.0 eq), the desired N-substituted piperazine (1.2 eq), a palladium catalyst such as Pd2(dba)3 (2 mol%), a phosphine ligand such as Xantphos (4 mol%), and a base such as sodium tert-butoxide (NaOtBu) (1.5 eq).

-

Solvent and Reaction Conditions: Add anhydrous toluene as the solvent. Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Xantphos is a bulky, electron-rich ligand that is often effective for C-N bond formation.

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is essential to perform the reaction under an inert atmosphere.

-

Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the piperazine and facilitate the reductive elimination step of the catalytic cycle.

Visualization of the Buchwald-Hartwig Amination Catalytic Cycle:

Sources

- 1. Indole-Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]

Methodological & Application

Introduction: The Significance of the 3-(Piperazin-1-yl)-1H-indole Scaffold

An In-Depth Guide to the Synthesis of 3-(Piperazin-1-yl)-1H-indole: A Protocol for Researchers

The fusion of indole and piperazine rings creates a privileged scaffold, this compound, which is a cornerstone in modern medicinal chemistry. This structural motif is present in a multitude of biologically active molecules, leveraging the unique properties of both heterocycles. The indole nucleus serves as a versatile pharmacophore, capable of engaging in various receptor interactions, while the piperazine moiety often improves physicochemical properties such as solubility and bioavailability, and provides a key vector for further molecular elaboration.[1][2] Consequently, derivatives of this scaffold are investigated for a wide range of therapeutic applications, including anti-inflammatory, antioxidant, and CNS-acting agents.[1][3]

The development of robust and efficient synthetic routes to access this core structure is therefore of paramount importance for drug discovery and development. Traditional methods for forming aryl C-N bonds often require harsh conditions and have limited functional group tolerance.[4] Modern synthetic chemistry, however, offers powerful tools to overcome these challenges. This guide provides a detailed experimental protocol for the synthesis of this compound, focusing on the highly efficient Palladium-catalyzed Buchwald-Hartwig amination reaction.[3][4]

Synthetic Strategy: The Buchwald-Hartwig Amination Advantage

The method of choice for constructing the C-N bond between the indole C3 position and the piperazine nitrogen is the Buchwald-Hartwig amination. This cross-coupling reaction has revolutionized aryl amine synthesis due to its broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions compared to classical methods like nucleophilic aromatic substitution.[4]

The causality behind selecting this strategy rests on its catalytic nature, which proceeds via a well-understood mechanism. The key to success lies in the precise combination of a palladium precursor and a specialized phosphine ligand. Sterically hindered, electron-rich alkylbiaryl phosphine ligands are critical; they facilitate the key steps of oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the desired product, which forms the C-N bond.[3]

To prevent undesired N,N'-diarylation of the piperazine ring, a common strategy involves using a mono-protected piperazine derivative, such as tert-butyl piperazine-1-carboxylate (Boc-piperazine). This protecting group strategy ensures selective mono-arylation. The final target compound is then obtained through a straightforward deprotection step.

Below is a visual representation of the overall synthetic workflow.

Sources

- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 2. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Biological Screening of 3-Chloro-2-piperazinylmethyl-N-aryl Sulfonamide Indole Derivatives

Introduction: Unveiling the Therapeutic Potential of Novel Indole Sulfonamides

The indole nucleus is a highly "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its derivatives have been shown to modulate a wide array of biological pathways implicated in the progression of diseases like cancer, neurological disorders, and microbial infections.[1] The class of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives represents a promising area for novel drug discovery. Previous studies on similar indole sulfonamide structures have demonstrated significant biological activities, including anticancer and antimalarial effects.[2] For instance, the introduction of a halogen at the 3rd position of the indole nucleus has been shown to improve binding affinity to specific receptors, such as the 5-HT6 receptor, suggesting that this modification could be advantageous for therapeutic targeting.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic biological screening of this novel class of compounds. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of robust and reproducible data. We will delve into a tiered screening approach, starting with broad cytotoxicity assessments and progressing to more specific mechanistic assays to elucidate the compounds' mode of action.

Tier 1: Primary Cytotoxicity Screening

The initial step in evaluating any new chemical entity is to assess its general cytotoxicity against a panel of relevant human cancer cell lines. This provides a broad overview of the compounds' potential as anticancer agents and helps prioritize a manageable number of lead candidates for further investigation.[4][5]

Rationale for Cell Line Selection

The choice of cell lines is critical and should ideally represent a diversity of cancer types. For indole derivatives, which have shown broad-spectrum activity, a panel including cell lines from different origins is recommended.[2][6] For example:

-

MCF-7: A well-characterized human breast adenocarcinoma cell line.[6]

-

A549: A human lung carcinoma cell line.[2]

-

HCT116: A human colon cancer cell line.[7]

-

MOLT-3: A human acute lymphoblastic leukemia cell line.[2]

Protocol 1: MTT/XTT Cell Viability Assay

The MTT and XTT assays are colorimetric methods widely used to assess cell viability and proliferation.[8][9][10] These assays measure the metabolic activity of living cells, where mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product.[9][10] The intensity of the color is directly proportional to the number of viable cells.[9] The XTT assay offers the advantage of producing a water-soluble formazan, eliminating the need for a solubilization step.[9][10]

Materials:

-

Selected human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reagent

-

Dimethyl sulfoxide (DMSO) for MTT assay

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of the 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

-

Addition of Reagent:

-

For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2 to 4 hours.

-

-

Measurement:

-

For MTT assay: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

-

For XTT assay: The formazan product is soluble, so no additional steps are needed.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC₅₀ Values

| Compound | MCF-7 (µM) | A549 (µM) | HCT116 (µM) | MOLT-3 (µM) |

| Derivative 1 | 15.2 | 22.5 | 18.7 | 9.8 |

| Derivative 2 | 5.8 | 8.1 | 6.5 | 3.2 |

| Derivative 3 | >100 | >100 | >100 | >100 |

| Doxorubicin | 0.5 | 0.8 | 0.6 | 0.2 |

Tier 2: Mechanistic Elucidation of Lead Compounds

Compounds that exhibit significant cytotoxicity in the primary screen should be advanced to secondary assays to investigate their mechanism of action. Key cellular processes to investigate include apoptosis, cell cycle arrest, and inhibition of specific molecular targets.

Protocol 2: Apoptosis Induction Assessment

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[11] Several assays can be used to detect apoptosis, including the Annexin V/Propidium Iodide (PI) assay and caspase activity assays.[11]

Annexin V/PI Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[12][13]

Materials:

-

Lead compounds identified from Tier 1 screening

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

-

Appropriate cancer cell line (e.g., MOLT-3, which showed high sensitivity)

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the lead compounds at their respective IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be quantified based on their fluorescence signals.

Caspase-Glo® 3/7 Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[14] The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspase-3 and -7, key executioner caspases.[11][14]

Materials:

-

Caspase-Glo® 3/7 Assay System

-

Luminometer-compatible white-walled 96-well plates

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the lead compounds as described for the MTT assay.

-

Assay Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis induction.

Protocol 3: Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[1] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Propidium iodide (PI)

-

RNase A

-

70% ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the lead compounds at their IC₅₀ concentrations for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then stain with a solution containing PI and RNase A. RNase A is included to ensure that only DNA is stained.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Workflow for Mechanistic Studies

Caption: Workflow for elucidating the mechanism of action of lead compounds.

Tier 3: Target Identification and Validation

Based on the results from the mechanistic studies, further assays can be designed to identify and validate specific molecular targets. Indole sulfonamides have been reported to target various proteins, including kinases and tubulin.[1][15]

Protocol 4: In Vitro Kinase Inhibition Assay

Protein kinases are crucial regulators of cellular processes and are attractive targets for cancer therapy.[16] A variety of assay formats are available to measure kinase activity, including radiometric, ELISA, and luminescence-based assays.[16] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to kinase inhibition.[17]

Materials:

-

ADP-Glo™ Kinase Assay Kit

-

Recombinant kinase of interest (e.g., CDK2, VEGFR2)

-

Kinase substrate

-

ATP

Procedure:

-

Kinase Reaction: Set up a kinase reaction in a 384-well plate containing the kinase, its substrate, ATP, and the test compound.

-

Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Convert ADP to ATP and Detect: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Luminescence Measurement: Measure the luminescence, which is proportional to the amount of ADP produced and thus reflects the kinase activity.

Protocol 5: Tubulin Polymerization Assay

Microtubules, which are polymers of α- and β-tubulin, are essential for cell division and are a validated target for anticancer drugs.[18] A tubulin polymerization assay can determine if a compound inhibits or promotes the assembly of microtubules.[19]

Materials:

-

Tubulin Polymerization Assay Kit (containing purified tubulin)

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, mix purified tubulin with a fluorescence reporter in a polymerization buffer.

-

Compound Addition: Add the test compound to the reaction mixture.

-

Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.[20] Inhibitors of tubulin polymerization will show a decrease in the rate of fluorescence increase compared to the control.

Tier 4: Broader Biological Screening

Beyond anticancer activity, the 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives may possess other therapeutic properties.

Protocol 6: Antimicrobial Screening

The antimicrobial activity of the compounds can be assessed using standard methods such as broth microdilution or disk diffusion assays.[21][22]

Broth Microdilution Method: This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains.[21]

-

Prepare serial dilutions of the compounds in a 96-well plate containing microbial growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions.

-

The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Protocol 7: Anti-inflammatory Screening

In vitro assays for anti-inflammatory activity often focus on the inhibition of key inflammatory mediators or cellular processes.[23]

Protein Denaturation Assay: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit thermally induced protein denaturation.[24]

-

A solution of bovine serum albumin (BSA) is incubated with the test compound.

-

The mixture is heated to induce protein denaturation.

-

The turbidity of the solution is measured spectrophotometrically. A decrease in turbidity indicates inhibition of protein denaturation.[24]

Conclusion and Future Directions

The systematic screening cascade outlined in these application notes provides a robust framework for evaluating the therapeutic potential of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives. By progressing from broad phenotypic screens to specific mechanistic and target-based assays, researchers can efficiently identify and characterize promising lead compounds. The data generated will be crucial for guiding further preclinical development, including structure-activity relationship (SAR) studies, lead optimization, and in vivo efficacy testing.

Screening Cascade Overview

Caption: A tiered approach for the biological screening of novel compounds.

References

- Zhang, L., et al. (2022). Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. Molecules, 27(15), 4989.

- Nirogi, R. V. S., et al. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligands: Part III. Der Pharma Chemica, 4(3), 909-914.

- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.

- ACS Omega. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42293–42306.

- NIH National Library of Medicine. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783.

- NIH National Library of Medicine. (2022).

- MDPI. (2021).

-

University of Padua. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

- MDPI. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(4), 885-892.

-

ResearchGate. (2017). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]

-

Biocompare. (n.d.). Apoptosis Assay Kits. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17293–17304.

- NIH National Library of Medicine. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(22), 7792.

- MDPI. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 26(19), 5919.

-

ResearchGate. (2020). Primary screening for antibacterial activity of synthetic compounds.... Retrieved from [Link]

- NIH National Library of Medicine. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)

-

YouTube. (2023). RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay. Retrieved from [Link]

- MDPI. (2023). Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex. Molecules, 28(9), 3899.

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

- Pharmacia. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia, 71, e111293.

- NIH National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

-

Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

- NIH National Library of Medicine. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7(1), 10823.

- PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228.

- ACS Omega. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31699–31713.

- MDPI. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5133.

-

ResearchGate. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]

- NIH National Library of Medicine. (2014). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 4(2), 71-79.

- NIH National Library of Medicine. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1256–1273.

- NIH National Library of Medicine. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42293–42306.

-

JoVE. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles. Retrieved from [Link]

- Google Patents. (2003). Methods of screening for antimicrobial compounds.

- NIH National Library of Medicine. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(16), 4993.

-

ResearchGate. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]

- NIH National Library of Medicine. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(16), e2493.

-

ResearchGate. (2021). Indole-sulfonamide derivatives reported as anticancer agents. Retrieved from [Link]

-

University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

-

Bio-protocol. (2025). In vitro tubulin polymerization assay. Retrieved from [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

Sources

- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biocompare.com [biocompare.com]

- 12. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.promega.com]

- 14. Apoptose [promega.de]

- 15. pubs.acs.org [pubs.acs.org]

- 16. reactionbiology.com [reactionbiology.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

Application Notes and Protocols for High-Throughput Screening of 3-(Piperazin-1-YL)-1H-indole Analogs

Introduction: The Therapeutic Potential of the 3-(Piperazin-1-YL)-1H-indole Scaffold

The this compound scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent versatility allows for substitutions at multiple positions, enabling the generation of large, diverse chemical libraries with a wide range of pharmacological activities. Analogs derived from this scaffold have shown promise in targeting key protein classes, notably G-protein coupled receptors (GPCRs) and protein kinases, which are implicated in a vast array of pathologies including cancer, neurodegenerative disorders, and inflammatory diseases.[1][2] For instance, derivatives of this scaffold have been investigated as kinase inhibitors and GPCR ligands.[1][2] Given the therapeutic importance of these target families, robust and efficient high-throughput screening (HTS) methodologies are critical for the rapid identification and characterization of novel drug candidates from libraries of this compound analogs.

This document provides detailed application notes and protocols for two distinct HTS assays tailored for the discovery of modulators of protein kinases and GPCRs, two of the most relevant target classes for this chemical scaffold. The protocols are designed to be self-validating and are grounded in established scientific principles, providing researchers in drug discovery with the tools to effectively screen compound libraries and identify promising lead molecules.

Section 1: Screening for Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates.[3][4] Their dysregulation is a hallmark of many diseases, making them a major target class for drug discovery.[4][5] Many indole derivatives have been identified as potent kinase inhibitors.[1] A fluorescence polarization (FP) based assay is a homogenous and robust method well-suited for HTS of kinase inhibitors.[6][7][8]

Assay Principle: Fluorescence Polarization Competition Assay

This assay quantifies the inhibition of a specific protein kinase by measuring the displacement of a fluorescently labeled tracer from the kinase's active site. In the absence of an inhibitor, the tracer binds to the kinase, resulting in a large, slowly tumbling complex that emits highly polarized light upon excitation. When a this compound analog or another small molecule inhibitor binds to the kinase, it displaces the fluorescent tracer. The unbound, smaller tracer tumbles more rapidly in solution, leading to a decrease in the polarization of the emitted light. The magnitude of this depolarization is directly proportional to the inhibitory activity of the compound.

Diagram 1: Workflow for a Fluorescence Polarization Kinase Inhibition Assay

Caption: A streamlined workflow for a competitive FP-based kinase inhibitor HTS assay.

Detailed Protocol: Fluorescence Polarization Kinase Assay

Materials:

-

Purified recombinant protein kinase of interest

-

Fluorescently labeled tracer specific for the kinase

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound analog library dissolved in 100% DMSO

-

Known potent inhibitor of the kinase (for positive control)

-

DMSO (for negative control)

-

Low-volume, black, 384-well assay plates

-

A microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare a 2X kinase solution in assay buffer at a concentration predetermined during assay development.

-

Prepare a 2X fluorescent tracer solution in assay buffer at a concentration optimized for a robust assay window.

-

Prepare a master mix of the 2X kinase and 2X tracer solutions.

-

Prepare serial dilutions of the this compound analogs in 100% DMSO. A common starting concentration for a primary screen is 10 mM.

-

-

Assay Plate Preparation:

-

Using an automated liquid handler, dispense 50 nL of the compound solutions (or DMSO for controls) into the appropriate wells of the 384-well plate.

-

Add 5 µL of the kinase/tracer master mix to all wells.

-

For positive controls, add a known inhibitor at a concentration that gives >90% inhibition.

-

For negative controls, add DMSO.

-

-

Incubation:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore on the tracer.

-

Data Analysis and Quality Control